molecular formula C9H6ClNO B1498427 3-Chloroquinolin-7-ol CAS No. 1261598-11-1

3-Chloroquinolin-7-ol

Cat. No.: B1498427
CAS No.: 1261598-11-1
M. Wt: 179.6 g/mol
InChI Key: IIERDMXICRPOQJ-UHFFFAOYSA-N
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Description

3-Chloroquinolin-7-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Chloroquinolin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and proliferation. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, leading to the disruption of essential cellular processes. For example, this compound has been shown to inhibit topoisomerase, an enzyme involved in DNA replication, thereby preventing cell division and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained inhibition of cellular processes, resulting in prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Studies have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its therapeutic benefits. Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism for effective therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its therapeutic efficacy and toxicity .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules, leading to more effective inhibition of cellular processes. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential .

Properties

IUPAC Name

3-chloroquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIERDMXICRPOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856840
Record name 3-Chloroquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261598-11-1
Record name 3-Chloroquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.